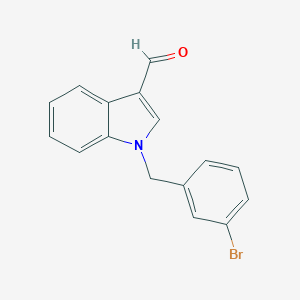

1-(3-bromobenzyl)-1H-indole-3-carbaldehyde

Description

Significance of Indole (B1671886) Scaffolds in Synthetic Organic Chemistry and Chemical Biology

Indole and its derivatives are considered "privileged structures" in medicinal chemistry, meaning they are capable of binding to multiple biological targets. researchgate.netrsc.org This versatility has led to their widespread presence in pharmaceuticals, agrochemicals, and other functional materials. rsc.orgijpsr.com The indole nucleus is a key structural motif in many natural products and synthetic compounds that exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. researchgate.netmdpi.comnih.govresearcher.life The ability to functionalize the indole ring at various positions allows for the fine-tuning of its electronic and steric properties, which in turn influences its biological activity. mdpi.com

Role of Indole-3-carbaldehyde Derivatives as Advanced Precursors

Indole-3-carbaldehyde and its derivatives are crucial intermediates in the synthesis of more complex molecules, including various heterocyclic compounds and indole alkaloids. researchgate.netekb.eg The aldehyde functional group at the C-3 position is highly reactive and readily participates in a variety of chemical transformations such as C-C and C-N bond-forming reactions, condensations, and reductions. researchgate.netekb.eg This reactivity makes indole-3-carbaldehydes valuable building blocks for constructing diverse molecular architectures with potential biological significance. For instance, they can be used to synthesize thiosemicarbazone derivatives, which have shown antioxidant and anticholinesterase activities. aku.edu.tr

Contextualizing N-Substituted Indole Systems in Modern Synthetic Paradigms

The introduction of a substituent at the nitrogen atom of the indole ring, creating an N-substituted indole, is a key strategy in modern synthetic chemistry. researchgate.netorganic-chemistry.org This modification can significantly impact the compound's properties, including its stability, solubility, and biological activity. The N-substituent can also direct further reactions on the indole ring. The synthesis of N-substituted indoles can be achieved through various methods, including PIFA-mediated intramolecular cyclization, which offers an efficient route to a wide range of N-arylated and N-alkylated indoles. organic-chemistry.org The 3-bromobenzyl group in 1-(3-bromobenzyl)-1H-indole-3-carbaldehyde provides a reactive handle for further synthetic modifications, such as cross-coupling reactions, allowing for the creation of even more complex and diverse molecular structures.

Physicochemical Properties and Spectroscopic Data

The specific physicochemical properties and spectroscopic data for this compound are not extensively detailed in the provided search results. However, general properties of related indole-3-carbaldehyde derivatives can be inferred.

| Property | General Value/Range for Indole-3-carbaldehydes |

| Molecular Formula | C₁₆H₁₂BrNO |

| Molecular Weight | 314.18 g/mol |

| Appearance | Typically a solid |

| Melting Point | Varies depending on substituents |

| Boiling Point | High, often decomposes before boiling |

| Solubility | Generally soluble in organic solvents like DMSO, DMF, and chlorinated solvents |

This table presents general and calculated data for this compound and related compounds.

Spectroscopic data is crucial for the identification and characterization of organic compounds. For indole-3-carbaldehyde derivatives, key spectroscopic features are expected.

| Spectroscopic Technique | Expected Features for this compound |

| ¹H NMR | Signals corresponding to the aldehyde proton (around 9-10 ppm), aromatic protons on the indole and benzyl (B1604629) rings, and the benzylic protons (CH₂). bmrb.iochemicalbook.com |

| ¹³C NMR | Resonances for the carbonyl carbon of the aldehyde (around 185 ppm), as well as carbons of the indole and benzyl aromatic rings. bmrb.io |

| IR Spectroscopy | A characteristic C=O stretching vibration for the aldehyde group (around 1670 cm⁻¹). scirp.org |

| Mass Spectrometry | A molecular ion peak corresponding to the mass of the compound, along with characteristic fragmentation patterns. nist.govnist.gov |

This table outlines the expected spectroscopic data based on the structure of this compound and data for similar compounds.

Synthesis and Reactivity

The synthesis of this compound would typically involve a two-step process: N-alkylation of indole-3-carbaldehyde with 3-bromobenzyl bromide, or a Vilsmeier-Haack formylation of N-(3-bromobenzyl)indole. The Vilsmeier-Haack reaction is a common method for introducing a formyl group at the C-3 position of an indole ring. scirp.orggoogle.com

The reactivity of this compound is dictated by its functional groups: the indole ring, the aldehyde, and the bromo-substituted benzyl group. The aldehyde group can undergo various reactions, including:

Knoevenagel Condensation: Reaction with active methylene (B1212753) compounds. scirp.org

Wittig Reaction: Conversion of the aldehyde to an alkene.

Reductive Amination: Formation of an amine.

Oxidation: Conversion to a carboxylic acid.

The bromine atom on the benzyl group is susceptible to nucleophilic substitution and can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of a wide range of substituents.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-[(3-bromophenyl)methyl]indole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12BrNO/c17-14-5-3-4-12(8-14)9-18-10-13(11-19)15-6-1-2-7-16(15)18/h1-8,10-11H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSPUCTNWXJAVAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2CC3=CC(=CC=C3)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Synthesis of 1 3 Bromobenzyl 1h Indole 3 Carbaldehyde

Established Routes for Indole-3-carbaldehyde Core Synthesis

The synthesis of the indole-3-carbaldehyde scaffold is a well-documented area of organic chemistry, with several reliable methods at the disposal of synthetic chemists. These routes range from classic named reactions to biological pathways.

Vilsmeier-Haack Formylation Strategies for Indole (B1671886) Systems

The Vilsmeier-Haack reaction stands as a classic and highly effective method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indole. sid.irchemistrysteps.com The reaction typically involves treating the indole substrate with a Vilsmeier reagent, which is generated in situ from a tertiary amide, most commonly N,N-dimethylformamide (DMF), and a halogenating agent like phosphoryl chloride (POCl₃). chemistrysteps.comsemanticscholar.org

The mechanism proceeds via the formation of a chloromethyliminium salt (the Vilsmeier reagent), which acts as the electrophile. chemistrysteps.com Indole, being electron-rich, undergoes electrophilic substitution preferentially at the C3 position due to the higher electron density at this location. semanticscholar.org The resulting iminium salt intermediate is then hydrolyzed during aqueous workup to yield the desired indole-3-carbaldehyde. semanticscholar.org This method is widely applicable and tolerates a variety of substituents on the indole ring, leading to good yields of the corresponding 3-formylated products. google.comsioc-journal.cn Recent advancements have also explored catalytic versions of the Vilsmeier-Haack reaction to avoid the use of stoichiometric and corrosive POCl₃, enhancing the reaction's applicability. orgsyn.org Solvent-free conditions using a mortar and pestle have also been reported, presenting a greener alternative to traditional methods. iaamonline.org

| Indole Substrate | Reaction Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Indole | POCl₃, DMF, 85°C, 5h | 1H-Indole-3-carbaldehyde | 96 | google.com |

| 5-Chloroindole | POCl₃, DMF, 85°C, 5h | 5-Chloro-1H-indole-3-carbaldehyde | 90 | google.com |

| 6-Chloroindole | POCl₃, DMF, 90°C, 8h | 6-Chloro-1H-indole-3-carbaldehyde | 91 | google.com |

| 7-Methoxyindole | POCl₃, DMF, 90°C, 7h | 7-Methoxy-1H-indole-3-carbaldehyde | 86 | google.com |

Oxidative Decarboxylation Approaches to Indole-3-carbaldehydes

An alternative pathway to indole-3-carbaldehydes involves the oxidative decarboxylation of indole-3-acetic acid (IAA). This method is considered an environmentally benign approach. researchgate.net Indole-3-carbaldehyde is a known product of the oxidative degradation of IAA. selleckchem.com This transformation can be achieved using crude enzyme preparations from sources like etiolated pea seedlings. selleckchem.comnih.gov Chemical methods have also been developed, employing reagents such as sodium periodate catalyzed by manganese complexes like Mn(III)-salophen. researchgate.net These methods provide a valuable alternative to formylation strategies, particularly when starting from readily available indole-3-acetic acid derivatives.

Biosynthetic Pathways of Indole-3-Carbaldehyde

In nature, indole-3-carbaldehyde is synthesized as a metabolite of the amino acid L-tryptophan. wikipedia.orgnih.gov In plants such as Arabidopsis thaliana, the biosynthetic pathway proceeds from tryptophan via intermediates like indole-3-acetaldoxime and indole-3-acetonitrile. nih.gov This synthesis is part of the plant's defense mechanism against pathogens. nih.gov Similarly, in the human gastrointestinal tract, certain bacteria, notably species from the Lactobacillus genus, metabolize dietary tryptophan to produce indole-3-carbaldehyde. wikipedia.org This microbial metabolite plays a role in modulating the host's immune system. wikipedia.org

N-Alkylation and N-Arylation Strategies for Indole Derivatization

Once the indole-3-carbaldehyde core is obtained, the next strategic step is the derivatization of the indole nitrogen to introduce the 3-bromobenzyl moiety.

General N-Alkylation Protocols on Indole Nitrogen

The N-alkylation of indoles is a fundamental transformation in organic synthesis. Classical methods typically involve the deprotonation of the indole N-H with a base, followed by reaction with an alkylating agent. google.comrsc.org Common bases include sodium hydride (NaH), potassium hydroxide (KOH), or potassium carbonate (K₂CO₃), and the reaction is usually carried out in a polar aprotic solvent such as DMF, dimethyl sulfoxide (DMSO), or acetonitrile (CH₃CN). google.commdpi.comorgsyn.org The choice of base and solvent is crucial to favor N-alkylation over the competing C3-alkylation, as the indole anion is an ambident nucleophile. orgsyn.org Generally, strongly ionizing solvents promote alkylation at the nitrogen atom. orgsyn.org Alkylating agents are typically alkyl or benzyl (B1604629) halides (e.g., chlorides, bromides, or iodides). google.comrsc.org

| Base | Solvent | Alkylating Agent | Typical Temperature | Reference |

|---|---|---|---|---|

| Potassium Hydroxide (KOH) | Dimethyl Sulfoxide (DMSO) | Benzyl Bromide | Room Temperature | orgsyn.org |

| Sodium Hydride (NaH) | N,N-Dimethylformamide (DMF) | Alkyl Halide | Elevated Temperature (e.g., 80°C) | rsc.org |

| Potassium Carbonate (K₂CO₃) | Acetonitrile (CH₃CN) / DMF | Benzyl Chloride | Reflux | mdpi.com |

| 1,4-diazabicyclo[2.2.2]octane (DABCO) (catalytic) | Dibenzyl Carbonate (reagent) | Dibenzyl Carbonate | 95-135°C | google.com |

Specific Synthesis of 1-(3-Bromobenzyl)-1H-indole-3-carbaldehyde from Indole-3-carbaldehyde and 3-Bromobenzyl Precursors

The synthesis of the target compound, this compound, is achieved by applying the principles of N-alkylation to the indole-3-carbaldehyde substrate. A representative and effective procedure involves the reaction of 1H-indole-3-carbaldehyde with a 3-bromobenzyl precursor, typically 3-bromobenzyl bromide or 3-bromobenzyl chloride.

A well-established method adapted from the synthesis of similar N-benzyl indole derivatives can be employed. mdpi.com In this procedure, 1H-indole-3-carbaldehyde is treated with an excess of 3-bromobenzyl halide in the presence of a base such as anhydrous potassium carbonate (K₂CO₃). The reaction is typically conducted in a solvent system like a mixture of acetonitrile (CH₃CN) and a small amount of N,N-dimethylformamide (DMF) under reflux conditions. mdpi.com The base neutralizes the acidic N-H proton of the indole, generating the indolide anion which then acts as a nucleophile, attacking the benzylic carbon of the 3-bromobenzyl halide in an Sₙ2 reaction. The reaction progress is monitored, and upon completion, a standard workup involving filtration, solvent evaporation, and recrystallization affords the desired this compound. mdpi.com

Exploration of Catalytic Approaches for N-Substitution

The introduction of the 3-bromobenzyl group onto the nitrogen atom of the indole-3-carbaldehyde core is a critical transformation. While classical methods involving strong bases and alkyl halides are effective, modern catalytic approaches offer milder conditions, improved selectivity, and broader functional group tolerance. The challenge in indole alkylation is controlling the regioselectivity, as the C3 position is often more nucleophilic than the N1 position. nih.gov However, for indole-3-carbaldehydes, the C3 position is already substituted, directing alkylation to the nitrogen atom.

Transition metal catalysis provides powerful tools for N-alkylation. Copper-hydride (CuH) catalyzed processes, for example, have been developed for the enantioselective alkylation of indoles. nih.gov These reactions can be ligand-controlled to selectively yield N-alkylated products. By employing electrophilic indole derivatives, this method reverses the typical reactivity pattern of the indole nucleus. nih.gov

Palladium-based catalysts are also instrumental in forming N-C bonds. Methods originally developed for N-arylation have been extended to N-alkylation. For instance, palladium-catalyzed cross-coupling reactions can forge the indole N-substituent prior to the formation of the indole nucleus itself, as seen in modifications of the Fischer indole synthesis. acs.org Nickel catalysis has also emerged as a cost-effective and efficient alternative for the C-H alkylation of indoles, which, while focused on C-H bonds, underscores the utility of late transition metals in functionalizing the indole core. nih.gov

A summary of relevant catalytic systems for N-alkylation is presented below.

| Catalyst System | Electrophile/Coupling Partner | Key Features |

| Copper Hydride (CuH) with DTBM-SEGPHOS ligand | Alkenes (via hydroamination) | Ligand-controlled N-selectivity; Reverses conventional indole reactivity. nih.gov |

| Palladium/Xantphos | Aryl/Alkyl Halides | Used in modified Fischer synthesis to install N-substituent pre-cyclization. acs.org |

| Nickel/bpy | Alkyl Chlorides | Primarily for C-H alkylation but demonstrates Ni-catalysis for indole functionalization. nih.gov |

Advanced Indole Ring Construction Relevant to Bromobenzyl Indoles

An alternative strategy to N-alkylation is the construction of the indole ring from precursors that already contain the N-(3-bromobenzyl) moiety. This approach requires cyclization methods that are tolerant of the benzyl and bromo functionalities.

Copper-Catalyzed Intramolecular Cyclization in Indole Synthesis

Copper catalysis is a cost-effective and powerful method for constructing indole rings. One prominent method involves the intramolecular cyclization of 2-alkynyl anilines or related substrates. rsc.orgresearchgate.net For instance, a catalytic amount of a simple copper salt, like copper(I) chloride (CuCl), can efficiently promote the cyclization of 2-alkynyl tosylanilines to form 2-substituted indoles under mild conditions. rsc.org This protocol features high yields and a broad substrate scope, making it a practical approach. The Castro-Stephens reaction, another foundational copper-mediated synthesis, involves the coupling of a 2-iodoaniline with a copper acetylide, followed by cyclization to form the indole nucleus. researchgate.net These methods could be adapted by starting with an N-(3-bromobenzyl)-2-alkynylaniline.

Palladium-Catalyzed Indole Synthesis Approaches

Palladium catalysis offers a diverse array of strategies for indole synthesis, including the Larock, Mori-Ban, and Fischer indole syntheses. nih.gov Modern approaches often utilize palladium-catalyzed C-H activation for the intramolecular construction of the indole ring, which allows for the use of less pre-functionalized starting materials. nih.gov For example, the palladium-catalyzed reductive cyclization of β-nitrostyrenes using a CO surrogate is an appealing, atom-efficient technique. mdpi.com Another powerful method is the palladium-catalyzed intramolecular cyclization of 2-(1-alkynyl)-N-alkylideneanilines, which proceeds via a palladium-hydride species to form functionalized indoles. organic-chemistry.org These varied palladium-catalyzed reactions provide multiple disconnection pathways to access complex indole structures like this compound.

| Palladium-Catalyzed Method | Precursors | Key Features |

| Larock Indole Synthesis | o-Haloanilines and alkynes | Forms 2,3-disubstituted indoles. acs.org |

| C-H Activation/Amination | N-acetyl 2-aminobiphenyls | Intramolecular amination to form the pyrrole ring. nih.gov |

| Reductive Cyclization | β-Nitrostyrenes | Uses a CO surrogate; atom-efficient. mdpi.com |

| Cyclization of 2-Alkynylanilines | 2-Alkynylanilines | Can be performed using Pd(OAc)₂ alone in aqueous micellar media. nih.gov |

Electrocatalytic Dehydrogenative Cyclization Routes

Representing the cutting edge of sustainable synthesis, electrocatalytic methods provide a means to form indole rings without the need for external chemical oxidants. organic-chemistry.orgacs.org A notable example is the electrocatalytic dehydrogenative cyclization of 2-vinylanilides. nih.gov This reaction employs an organic redox catalyst, such as a phenothiazine derivative, in an electrochemical cell. organic-chemistry.org The process is initiated by electrochemical oxidation, which generates a nitrogen-centered radical that undergoes intramolecular cyclization. The method is highly efficient for producing 3-substituted and 2,3-disubstituted indoles and avoids the use of metal catalysts and stoichiometric oxidants, generating hydrogen gas as the primary byproduct. organic-chemistry.orgacs.org This approach is a green and sustainable route for constructing the core indole scaffold.

Purification and Isolation Techniques for N-Substituted Indole-3-carbaldehydes

The final stage in any synthesis is the purification and isolation of the target compound in high purity. For N-substituted indole-3-carbaldehydes, which are typically crystalline solids or high-boiling oils, two primary techniques are employed: recrystallization and column chromatography.

Recrystallization is a highly effective method for purifying solid compounds. The choice of solvent is critical; an ideal solvent will dissolve the compound sparingly at room temperature but readily at elevated temperatures. For compounds structurally similar to this compound, solvent systems like ethanol-water are often used. mdpi.com Impurities that are either highly soluble or insoluble in the hot solvent can be effectively removed during the filtration and cooling process.

Column Chromatography is the most common purification technique for organic compounds in a research setting. It separates compounds based on their differential adsorption to a stationary phase, typically silica gel. A solvent system (eluent) is chosen to move the compounds down the column at different rates. For substituted indoles, common eluents include mixtures of a non-polar solvent like hexane or petroleum ether with a more polar solvent such as ethyl acetate. mdpi.comrsc.org The progress of the separation is monitored by thin-layer chromatography (TLC), allowing for the collection of pure fractions of the desired product.

In some industrial processes, liquid-liquid extraction using a two-phase system can be employed to remove specific impurities from crude indole mixtures, although this is more common for the parent indole rather than its substituted derivatives. google.com

Advanced Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of organic molecules.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments

The ¹H NMR spectrum of 1-(3-bromobenzyl)-1H-indole-3-carbaldehyde is expected to exhibit distinct signals corresponding to the aldehyde, indole (B1671886) ring, and the bromobenzyl group protons. The aldehydic proton (CHO) is anticipated to appear as a singlet in the downfield region, typically around δ 10.0 ppm, due to the deshielding effect of the carbonyl group.

The protons on the indole ring will show characteristic shifts. The proton at the C2 position is expected to be a singlet around δ 7.7-8.3 ppm. The protons of the fused benzene (B151609) ring (C4-C7) will likely appear in the range of δ 7.2-7.9 ppm, with their exact multiplicities depending on the coupling with adjacent protons.

The benzylic protons (CH₂) of the 3-bromobenzyl group are predicted to resonate as a singlet around δ 5.4 ppm. The aromatic protons of the 3-bromobenzyl ring will appear in the δ 7.1-7.4 ppm region, with complex splitting patterns due to their coupling relationships.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aldehyde-H | ~10.0 | Singlet |

| Indole-H2 | ~7.7-8.3 | Singlet |

| Indole-H4, H5, H6, H7 | ~7.2-7.9 | Multiplet |

| Benzyl-CH₂ | ~5.4 | Singlet |

| Bromobenzyl-H | ~7.1-7.4 | Multiplet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbon of the aldehyde group is expected to be the most downfield signal, appearing around δ 185 ppm. The carbon atoms of the indole and bromobenzyl rings will resonate in the aromatic region (δ 110-140 ppm). The benzylic carbon (CH₂) is predicted to appear around δ 50 ppm. The presence of the bromine atom will influence the chemical shifts of the carbons in the bromobenzyl ring due to its electronegativity and inductive effects.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | ~185 |

| Indole & Bromobenzyl Aromatic Carbons | ~110-140 |

| Benzyl-CH₂ | ~50 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR techniques are essential for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy) would reveal correlations between protons that are coupled to each other, for instance, within the indole and bromobenzyl aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence) would establish one-bond correlations between protons and their directly attached carbon atoms, allowing for the definitive assignment of carbon signals based on their known proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying long-range (2-3 bond) correlations between protons and carbons. This would confirm the connectivity between the benzyl (B1604629) group and the indole nitrogen, as well as the position of the aldehyde group on the indole ring. For example, correlations would be expected between the benzylic protons and the C2 and C7a carbons of the indole ring.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Weight Determination

ESI-MS is a soft ionization technique that typically results in the formation of a protonated molecular ion [M+H]⁺. For this compound (C₁₆H₁₂BrNO), the expected molecular weight is approximately 314.18 g/mol . The ESI-MS spectrum would be expected to show a prominent peak corresponding to the [M+H]⁺ ion at m/z 315. A key feature would be the isotopic pattern characteristic of bromine, with two major peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

HRMS provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula of the molecule. The calculated exact mass for the [M+H]⁺ ion of C₁₆H₁₃⁷⁹BrNO is 314.0235 and for C₁₆H₁₃⁸¹BrNO is 316.0215. An experimental HRMS measurement matching these values would unequivocally confirm the elemental composition of the compound.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of a molecule provides a unique fingerprint, with specific absorption bands corresponding to the vibrational frequencies of its bonds.

For the parent molecule, 1H-indole-3-carbaldehyde , the IR spectrum exhibits several characteristic absorption bands that confirm the presence of its key functional groups. The data presented below is for 1H-indole-3-carbaldehyde and serves as a reference for the expected vibrational modes in its derivatives.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) for 1H-indole-3-carbaldehyde |

| N-H (Indole) | Stretching | ~3400 |

| C=O (Aldehyde) | Stretching | ~1650 |

| C-H (Aromatic) | Stretching | ~3100-3000 |

| C=C (Aromatic) | Stretching | ~1600-1450 |

| C-N (Indole) | Stretching | ~1350-1250 |

Note: This data is for the parent compound 1H-indole-3-carbaldehyde and is intended to be illustrative for this compound.

In the case of This compound , the N-H stretching band around 3400 cm⁻¹ would be absent due to the substitution of the indole nitrogen with the 3-bromobenzyl group. The spectrum would be expected to show additional characteristic peaks corresponding to the benzyl group and the C-Br bond. The aldehydic C=O stretching frequency would remain a prominent feature.

X-ray Diffraction Crystallography for Solid-State Structure Determination

As specific crystallographic data for this compound is not available, the crystal structure of the parent compound, 1H-indole-3-carbaldehyde , offers valuable insights into the geometry of the indole-3-carbaldehyde core.

The crystal structure of 1H-indole-3-carbaldehyde reveals a planar indole ring system. In the solid state, molecules are interconnected by hydrogen bonds between the indole N-H group of one molecule and the carbonyl oxygen atom of a neighboring molecule, forming chains.

| Parameter | Value for 1H-indole-3-carbaldehyde |

| Crystal System | Orthorhombic |

| Space Group | Pca2₁ |

| a (Å) | 14.0758 |

| b (Å) | 5.8059 |

| c (Å) | 8.6909 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

Note: This data pertains to the parent compound 1H-indole-3-carbaldehyde and serves as a foundational reference.

Chemical Transformations and Derivatization Studies of 1 3 Bromobenzyl 1h Indole 3 Carbaldehyde

Reactivity of the Aldehyde Functional Group

The aldehyde group at the C3 position of the indole (B1671886) ring is a versatile handle for various chemical reactions. Its electrophilic nature allows it to react with a wide range of nucleophiles, leading to the formation of new carbon-carbon and carbon-nitrogen bonds.

Knoevenagel Condensation:

The Knoevenagel condensation is a modification of the aldol (B89426) condensation where a carbonyl group reacts with an active hydrogen compound in the presence of a weak base. wikipedia.org This reaction, when applied to 1-(3-bromobenzyl)-1H-indole-3-carbaldehyde, typically involves the use of compounds with active methylene (B1212753) groups, such as malononitrile (B47326) or imidazolidine-2,4-dione. wikipedia.orgamazonaws.com The reaction proceeds via nucleophilic addition to the aldehyde followed by dehydration to yield an α,β-unsaturated product. wikipedia.orgsigmaaldrich.com

For instance, the reaction of 2-(3-formyl-1H-indol-1-yl)-N-arylethanamide derivatives with imidazolidine-2,4-dione exemplifies a Knoevenagel condensation, leading to the synthesis of 2-{3'-[(2''',5'''-dioxoimidazol-1'''H-idine)4'''-ylidene]methylene} 1'H-indol-1'-yl-N-arylethanamide derivatives. amazonaws.com The Doebner modification of the Knoevenagel condensation allows for the reaction with compounds containing a carboxylic acid group, like malonic acid, often in the presence of pyridine, which also facilitates decarboxylation. wikipedia.orgorganic-chemistry.org

Table 1: Examples of Knoevenagel Condensation Reactions

| Reactant 1 | Reactant 2 | Catalyst/Solvent | Product | Reference |

| This compound | Malononitrile | Piperidine/Ethanol | (E)-2-(1-(3-bromobenzyl)-1H-indol-3-yl)acrylonitrile | nih.gov |

| This compound | Malonic Acid | Pyridine | (E)-3-(1-(3-bromobenzyl)-1H-indol-3-yl)prop-2-enoic acid | wikipedia.orgorganic-chemistry.org |

| 2-(3-formyl-1H-indol-1-yl)-N-phenylethanamide | Imidazolidine-2,4-dione | - | 2-{3'-[(2''',5'''-dioxoimidazol-1'''H-idine)4'''-ylidene]methylene} 1'H-indol-1'-yl-N-phenylethanamide | amazonaws.com |

Aldol and Claisen-Schmidt Condensation:

The aldol condensation involves the reaction of an enolate with a carbonyl compound. In the context of this compound, it can react with ketones to form α,β-unsaturated ketones, often referred to as chalcones, via a Claisen-Schmidt condensation. researchgate.netnih.gov This reaction is typically base-catalyzed and results in the formation of a new carbon-carbon bond followed by dehydration. youtube.commdpi.com The reaction of 1-methylindole-3-carboxaldehyde with substituted acetophenones to produce indolylchalcones is a well-documented example of this type of transformation. researchgate.net The reactivity can be influenced by the electronic nature of the substituents on the acetophenone. researchgate.net

The aldehyde functional group of this compound readily undergoes condensation reactions with primary amines to form Schiff bases or imines. ijpbs.comresearchgate.net This reaction is of significant interest as the resulting imines are often biologically active and can serve as ligands for metal complexes. ijpbs.comsrce.hr The formation of an imine is confirmed by the appearance of a characteristic C=N stretching vibration in the infrared spectrum. ijpbs.com

For example, indole-3-carboxaldehyde (B46971) has been reacted with various amino compounds, such as 4-amino-1,2,4-triazole (B31798) and l-amino acids, to synthesize a range of Schiff base derivatives. researchgate.netnih.gov These reactions are typically carried out by refluxing equimolar amounts of the aldehyde and the amine in a suitable solvent like methanol. srce.hr

Table 2: Synthesis of Schiff Bases from Indole-3-carbaldehyde Derivatives

| Aldehyde | Amine | Product | Reference |

| Indole-3-carboxaldehyde | 4-Amino-1,2,4-triazole | N-((1H-indol-3-yl)methylene)-4H-1,2,4-triazol-4-amine | researchgate.net |

| Indole-3-carboxaldehyde | L-Histidine | (S)-2-(((1H-indol-3-yl)methylene)amino)-3-(1H-imidazol-5-yl)propanoic acid | nih.gov |

| Indole-3-carboxaldehyde | 1,4-Diaminobutane | N,N'-bis((1H-indol-3-yl)methylene)butane-1,4-diamine | ijpbs.com |

The aldehyde group of this compound can be selectively reduced to a primary alcohol. masterorganicchemistry.com Sodium borohydride (B1222165) (NaBH4) is a commonly used reducing agent for this transformation. The reaction involves the nucleophilic addition of a hydride ion (H-) from NaBH4 to the electrophilic carbonyl carbon of the aldehyde. masterorganicchemistry.com Subsequent protonation of the resulting alkoxide, typically by adding a weak acid, yields the corresponding primary alcohol, (1-(3-bromobenzyl)-1H-indol-3-yl)methanol. masterorganicchemistry.com

It is important to note that the choice of reducing agent and reaction conditions is crucial to avoid reduction of the indole ring itself. While NaBH4 in a neutral or slightly basic medium is suitable for aldehyde reduction, stronger reducing agents or acidic conditions can lead to the reduction of the indole nucleus to an indoline. mdma.ch

Beyond the formation of condensation products and alcohols, the aldehyde group can undergo nucleophilic addition with a variety of other nucleophiles. nii.ac.jp These reactions are fundamental in expanding the structural diversity of derivatives obtainable from this compound. For example, the addition of organometallic reagents like Grignard reagents or organolithium compounds would lead to the formation of secondary alcohols.

Furthermore, the Vilsmeier-Haack reaction, which is often used to introduce the formyl group at the C3 position of indoles, involves the electrophilic attack of the Vilsmeier reagent on the indole ring. google.com This highlights the susceptibility of the indole nucleus to react with electrophiles, a reactivity that complements the nucleophilic additions at the aldehyde.

Reactivity of the Indole Nitrogen

The nitrogen atom of the indole ring in this compound is already substituted with a 3-bromobenzyl group. However, further functionalization strategies can be envisioned, although they are less common than reactions at the aldehyde.

While the indole nitrogen is already alkylated, the existing N-benzyl group could potentially be cleaved under certain reductive conditions, although this is not a typical synthetic strategy. A more plausible approach for further derivatization at the nitrogen would involve reactions that modify the existing substituent or lead to quaternization. For instance, if the starting material were an unsubstituted indole-3-carbaldehyde, N-alkylation is a common reaction, often carried out using an alkyl halide in the presence of a base like sodium hydride in DMF or THF. rsc.org

In the context of the pre-functionalized this compound, further reactions at the nitrogen are limited. However, the principles of indole N-functionalization are well-established and provide a basis for potential, albeit more complex, synthetic manipulations.

Reactivity of the 3-Bromobenzyl Moiety

The 3-bromobenzyl group attached to the indole nitrogen offers a reactive handle for further molecular elaboration, primarily through reactions involving the carbon-bromine bond.

The bromine atom on the benzyl (B1604629) ring is well-suited for participation in various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in medicinal chemistry and materials science for constructing complex molecular architectures.

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound. The 3-bromobenzyl moiety of the title compound can readily undergo Suzuki-Miyaura coupling with a variety of aryl or heteroaryl boronic acids. nih.govijddd.comlibretexts.org The reaction is typically catalyzed by a palladium complex, such as tetrakis(triphenylphosphine)palladium(0), in the presence of a base. ijddd.com This transformation allows for the introduction of diverse aromatic substituents at the 3-position of the benzyl group, leading to a wide array of novel indole derivatives.

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. libretexts.orgwikipedia.orgnih.gov This method can be applied to couple the 3-bromobenzyl group with a wide range of primary and secondary amines. The reaction typically employs a palladium catalyst and a phosphine (B1218219) ligand, with a strong base such as sodium tert-butoxide. chemspider.com This reaction is highly valuable for the synthesis of arylamines, which are prevalent in many biologically active compounds. wikipedia.org

Sonogashira Coupling: The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. organic-chemistry.orgresearchgate.netnih.gov The 3-bromobenzyl group can be coupled with various alkynes using a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org This reaction provides a direct route to aryl alkynes, which are versatile intermediates for further transformations, including the synthesis of heterocycles. rsc.org

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions of the 3-Bromobenzyl Moiety

| Reaction Type | Coupling Partner | Catalyst System | Base | Solvent | Product |

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | DMF | 1-(3-phenylbenzyl)-1H-indole-3-carbaldehyde |

| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃ / BINAP | NaOBuᵗ | Toluene | 1-(3-(morpholin-4-yl)benzyl)-1H-indole-3-carbaldehyde |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 1-(3-(phenylethynyl)benzyl)-1H-indole-3-carbaldehyde |

Nucleophilic Substitution Reactions on the Bromobenzyl Group

The bromine atom on the benzylic position can also be displaced by various nucleophiles through nucleophilic substitution reactions. While direct Sₙ2 displacement on an aryl halide is generally not feasible, the benzylic system allows for such reactions under appropriate conditions, often catalyzed by a transition metal or under phase-transfer catalysis. researchgate.netnii.ac.jpsemanticscholar.org For instance, reactions with various amines, alcohols, and thiols can introduce a range of functional groups, further diversifying the molecular scaffold.

Table 2: Nucleophilic Substitution Reactions

| Nucleophile | Reaction Conditions | Product |

| Piperidine | Heat, with or without a catalyst | 1-(3-(piperidin-1-yl)benzyl)-1H-indole-3-carbaldehyde |

| Sodium Methoxide | Heat, copper catalyst | 1-(3-methoxybenzyl)-1H-indole-3-carbaldehyde |

| Sodium Thiophenoxide | Heat, copper catalyst | 1-(3-(phenylthio)benzyl)-1H-indole-3-carbaldehyde |

Cyclization Reactions and Formation of Fused Heterocyclic Systems

The strategic placement of reactive functional groups on the this compound framework allows for intramolecular cyclization reactions, leading to the formation of novel, fused heterocyclic systems. semanticscholar.orgmdpi.com These complex structures are of significant interest in drug discovery and materials science.

For example, a derivative of this compound, where the aldehyde is converted to an appropriate functional group, could undergo an intramolecular cyclization. One potential pathway involves the conversion of the aldehyde to an imine or a related nitrogen-containing group, which could then react with the benzyl moiety.

A plausible synthetic route could involve the initial conversion of the aldehyde at the C3 position to a nitrile, followed by reduction to a primary amine. This amine could then undergo an intramolecular Buchwald-Hartwig amination with the bromo-substituted benzyl ring to form a seven-membered fused ring system. Alternatively, intramolecular Heck-type reactions could be envisioned if the aldehyde is converted to a vinyl group. metu.edu.trnih.govrsc.org

Table 3: Potential Intramolecular Cyclization Strategy

| Step | Reaction | Reagents | Intermediate/Product |

| 1 | Conversion to Oxime | Hydroxylamine hydrochloride | This compound oxime |

| 2 | Dehydration to Nitrile | Acetic anhydride | 1-(3-bromobenzyl)-1H-indole-3-carbonitrile |

| 3 | Reduction to Amine | Lithium aluminum hydride | (1-(3-bromobenzyl)-1H-indol-3-yl)methanamine |

| 4 | Intramolecular Cyclization | Pd catalyst, ligand, base | Fused indolo-diazepine derivative |

Computational Chemistry and Mechanistic Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule.

Frontier Molecular Orbital (FMO) Analysis

There is no available Frontier Molecular Orbital (FMO) analysis for 1-(3-bromobenzyl)-1H-indole-3-carbaldehyde. FMO analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is essential for predicting the chemical reactivity and kinetic stability of a compound. The HOMO-LUMO energy gap is a key parameter used to describe the molecule's polarizability and its potential role in charge transfer interactions within chemical reactions.

Thermodynamic Variable Calculations

Published research lacks data on the thermodynamic variable calculations for this compound. These calculations would provide vital information regarding the compound's heat of formation, entropy, and Gibbs free energy. Such data are fundamental for predicting the spontaneity and equilibrium of reactions involving this compound and for understanding its stability under various conditions.

Mechanistic Pathway Elucidation of Synthesis and Reactions

The synthesis of N-substituted indoles is a well-established field, but the specific mechanistic pathways involving this compound have not been computationally modeled.

Computational Modeling of Reaction Mechanisms

There are no computational models detailing the reaction mechanisms for the synthesis or subsequent reactions of this compound. Theoretical modeling, often using DFT, could elucidate the transition states and energy profiles for its formation, typically via N-alkylation of indole-3-carbaldehyde with 3-bromobenzyl bromide. This would provide a deeper understanding of the reaction kinetics and help optimize synthetic protocols.

Molecular Docking and Binding Affinity Predictions for Structural Design Principles

While indole-based structures are frequently subjects of molecular docking studies due to their prevalence in biologically active compounds, specific docking predictions for this compound are not found in the literature. Molecular docking simulations are instrumental in drug discovery, predicting how a ligand might interact with the binding site of a protein. Such an analysis for this compound would be a valuable first step in assessing its potential as a therapeutic agent by identifying potential biological targets and predicting binding affinities.

In Silico Assessment of Ligand-Target Interactions

Computational docking studies are instrumental in predicting how a ligand, such as an indole (B1671886) derivative, might bind to a biological target. These studies calculate the preferred orientation of a molecule within the active site of a protein and estimate the strength of the interaction, often expressed as a binding affinity or docking score.

For instance, molecular docking studies on other substituted indole derivatives have successfully predicted their interactions with specific protein targets. In a study of a novel indole derivative bearing a tosyl group, molecular docking revealed a strong binding affinity for the enzyme tyrosinase. The analysis identified key interactions within the enzyme's active site, including π-π and π-alkyl interactions between the benzene (B151609) ring of the tosyl group and specific amino acid residues like Ala44 and Phe48. mdpi.com Similarly, molecular docking and molecular dynamics simulations of certain indolo[1,2-b]isoquinoline derivatives, which share the core indole structure, have been used to understand their interaction with the enzyme α-glucosidase. researchgate.net

These examples demonstrate the methodology used to assess ligand-target interactions. For this compound, a similar in silico approach would involve docking the molecule into the active site of a relevant protein target. The binding mode would be analyzed to identify which parts of the molecule—the bromobenzyl group, the indole core, or the carbaldehyde group—are critical for binding. The resulting affinity scores would provide a quantitative measure of the binding strength, allowing for comparison with other potential ligands.

Analysis of Hydrogen Bonding and Other Intermolecular Interactions

The supramolecular structure of indole derivatives in the solid state is significantly influenced by a variety of intermolecular interactions, including hydrogen bonds and π–π stacking. Detailed crystallographic and computational analyses of bromo-substituted indole compounds reveal the nature and energetics of these interactions.

A comprehensive study on three bromo-substituted 3-methyl-1-(phenylsulfonyl)-1H-indole derivatives provides a valuable model for understanding the types of interactions that this compound might exhibit. nih.gov The crystal packing of these compounds is stabilized by a network of weak intermolecular forces, including C—H⋯O, C—H⋯Br, and C—H⋯π hydrogen bonds, alongside slipped π–π interactions. nih.gov

Furthermore, interaction energies can be calculated to quantify the strength of these non-covalent bonds. The calculations for the phenylsulfonyl indole derivatives showed that the most significant interactions are the π–π stacking between antiparallel indole systems, with energies reaching up to -60.8 kJ mol⁻¹. In contrast, the weaker hydrogen bonds and phenyl π–π interactions have comparable, smaller energy contributions, typically ranging from -13 to -34 kJ mol⁻¹. nih.gov These findings highlight the primary role of π–π and C—H⋯π interactions involving the indole moieties in determining the supramolecular architecture. nih.gov

| Interaction Type | Interaction Energy (kJ mol⁻¹) |

| Pairing of antiparallel indole systems (π–π) | up to -60.8 |

| Weak hydrogen bonds (C—H⋯O, C—H⋯Br) | -13 to -34 |

| Phenyl π–π interactions | -13 to -34 |

This table presents calculated interaction energies for bromo-substituted 1-(phenylsulfonyl)-1H-indole derivatives, which serve as analogs for understanding potential interactions in this compound. nih.gov

For this compound, one could anticipate similar interactions. The bromine atom can act as a halogen bond donor or participate in C—H⋯Br hydrogen bonds. The aldehyde oxygen is a potential hydrogen bond acceptor (C—H⋯O). The indole ring and the bromobenzyl group provide extensive surfaces for π–π and C—H⋯π interactions, which would likely play a crucial role in its molecular recognition and crystal packing. nih.gov

Role in Advanced Organic Synthesis and Material Science

1-(3-Bromobenzyl)-1H-indole-3-carbaldehyde as a Key Synthetic Intermediate for Complex Molecules

This compound is a valuable intermediate in organic synthesis due to its distinct reactive sites that allow for sequential and controlled modifications. The indole-3-carbaldehyde framework itself is a cornerstone for building more complex structures, including various indole (B1671886) alkaloids and therapeutic agents. researchgate.netekb.egekb.eg The carbonyl group is particularly reactive, readily participating in carbon-carbon and carbon-nitrogen bond-forming reactions. researchgate.netsemanticscholar.org

The synthetic utility of this compound is derived from three main structural features:

The Aldehyde Group: This group at the C3 position is a versatile handle for numerous transformations. It can undergo reactions such as Wittig olefination, Horner-Wadsworth-Emmons reactions to form alkenes, condensation reactions with amines to form Schiff bases and imines, and reduction to form alcohols. aku.edu.tr These reactions are fundamental in elongating carbon chains and introducing new functional groups.

The Indole Nucleus: While the nitrogen atom is protected by the bromobenzyl group, the electron-rich indole ring can still undergo certain electrophilic substitution reactions, allowing for further functionalization of the core structure.

The Bromobenzyl Group: The bromine atom on the benzyl (B1604629) ring is a key feature for advanced synthetic applications. It serves as an excellent leaving group in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations. This allows for the facile introduction of a wide range of aryl, alkyl, alkynyl, and amino substituents, enabling the construction of highly complex and diverse molecular architectures.

The combination of these reactive sites makes this compound a powerful building block for synthesizing intricate molecules with potential applications in medicinal chemistry and materials science.

Scaffold for Diversification and Library Synthesis

In modern drug discovery and materials science, the ability to rapidly generate a large number of structurally related compounds, known as a chemical library, is paramount. The structure of this compound is ideally suited to serve as a central scaffold for such library synthesis. Its multiple, orthogonally reactive functional groups can be independently addressed to create a diverse array of derivatives.

The diversification of this scaffold can be systematically achieved by targeting its key reactive positions. For instance, a library of compounds can be generated by:

Modification of the aldehyde group: A set of primary amines can be reacted with the aldehyde to produce a library of imines.

Cross-coupling at the bromo position: A collection of boronic acids can be coupled with the aryl bromide via the Suzuki reaction to introduce a wide variety of substituents on the benzyl ring.

Further reactions: The products from the initial diversification steps can be subjected to further chemical transformations to increase molecular complexity.

This systematic approach allows for the exploration of a vast chemical space around the core indole scaffold, facilitating the discovery of molecules with optimized properties for specific applications.

Table 1: Potential Diversification Reactions for Library Synthesis

| Reactive Site | Reaction Type | Reagents | Resulting Functional Group |

|---|---|---|---|

| Aldehyde (C3-CHO) | Reductive Amination | Amine (R-NH2), NaBH4 | Secondary Amine (-CH2-NHR) |

| Wittig Reaction | Phosphonium Ylide (Ph3P=CHR) | Alkene (-CH=CHR) | |

| Knoevenagel Condensation | Active Methylene (B1212753) Compound | Substituted Alkene | |

| Grignard Reaction | Grignard Reagent (R-MgBr) | Secondary Alcohol (-CH(OH)R) | |

| Aryl Bromide (C-Br) | Suzuki Coupling | Boronic Acid (R-B(OH)2), Pd catalyst | Biaryl (-C6H4-R) |

| Sonogashira Coupling | Terminal Alkyne (R-C≡CH), Pd/Cu catalyst | Arylalkyne (-C≡C-R) | |

| Buchwald-Hartwig Amination | Amine (R2NH), Pd catalyst | Arylamine (-NR2) |

Development of Novel Synthetic Methodologies Utilizing Indole-3-carbaldehyde Derivatives

Indole-3-carbaldehyde and its N-substituted derivatives are frequently employed as benchmark substrates in the development of new synthetic methods. researchgate.net Their well-defined structure and predictable reactivity make them ideal for testing the scope and limitations of novel chemical transformations.

Recent advancements in synthetic organic chemistry where indole-3-carbaldehyde derivatives are utilized include:

Catalytic Formylation: While the Vilsmeier-Haack reaction is a classic method for synthesizing indole-3-carbaldehydes, recent research has focused on developing milder, catalytic versions. sioc-journal.cngoogle.comorgsyn.org These new methods often employ transition metal catalysts or organocatalysts to achieve C3-formylation of indoles, sometimes under environmentally benign conditions. researchgate.netresearchgate.net

Multicomponent Reactions (MCRs): N-substituted indole-3-carbaldehydes are excellent components in MCRs, where three or more reactants combine in a single step to form a complex product. researchgate.net These reactions are highly efficient and allow for the rapid construction of diverse heterocyclic systems, which are of significant interest in medicinal chemistry.

C-H Activation: The indole core presents multiple C-H bonds that can be targeted for functionalization. Methodologies are being developed to selectively activate and modify these C-H bonds, and N-substituted indole-3-carbaldehydes serve as important test substrates to control the regioselectivity of these reactions.

The use of substrates like this compound in these studies is crucial for advancing the field of organic synthesis, providing chemists with more efficient and powerful tools for molecule creation.

Potential Applications in Non-Biological Material Development (e.g., Chromophores, Polymers)

Beyond its role in the synthesis of biologically active molecules, the indole-3-carbaldehyde scaffold has potential applications in material science. researchgate.net The conjugated π-electron system of the indole ring can be extended through reactions at the aldehyde group to create molecules with interesting photophysical properties.

Chromophores and Dyes: Condensation of this compound with various electron-rich or electron-poor aromatic amines can generate Schiff bases with extended conjugation. These molecules can exhibit strong absorption in the UV-visible region, making them candidates for use as dyes and pigments. researchgate.net The electronic properties, and thus the color, can be tuned by modifying the substituents on the reaction partner or on the bromobenzyl group through cross-coupling reactions.

Fluorescent Probes: The indole moiety is a well-known fluorophore. By creating derivatives with extended π-systems, it is possible to develop novel fluorescent molecules. chemimpex.com These compounds could potentially be used as fluorescent probes for sensing and imaging applications. The bromobenzyl group offers a site for attaching these probes to other molecules or materials.

Polymers: The bifunctional nature of this compound (e.g., the aldehyde and the bromo group) could allow it to be used as a monomer in polymerization reactions. For example, the bromo group could be converted to other functionalities suitable for step-growth polymerization, leading to the creation of novel polymers with indole units incorporated into the main chain or as pendant groups. Such polymers may possess unique optical, electronic, or thermal properties. researchgate.net

Table 2: Potential Material Science Applications

| Application Area | Relevant Structural Feature | Potential Modification |

|---|---|---|

| Chromophores/Dyes | Extended π-conjugation | Condensation of aldehyde with anilines to form Schiff bases. |

| Fluorescent Probes | Indole fluorophore | Derivatization at the aldehyde to create donor-acceptor systems. |

| Organic Semiconductors | Aromatic, planarizable core | Polymerization through the bromobenzyl group. |

| Functional Polymers | Reactive aldehyde and bromo groups | Incorporation as a monomer into polymer chains. |

Q & A

Basic Synthesis: What validated synthetic routes exist for 1-(3-bromobenzyl)-1H-indole-3-carbaldehyde, and how can intermediates be characterized?

Answer:

A common method involves reductive amination using sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloroethane. For example:

React 1H-indole-3-carbaldehyde with 3-bromobenzyl bromide under inert conditions.

Add NaBH(OAc)₃ (3.0 equiv.) and stir at room temperature for 18–24 hours.

Purify via column chromatography (silica gel, hexane/ethyl acetate gradient).

Characterization:

- NMR : Confirm the aldehyde proton (δ 9.8–10.2 ppm in NMR) and benzyl group integration.

- Mass Spectrometry : Validate molecular ion peaks (e.g., ESI-MS: [M+H]⁺ expected at ~328–330 Da due to bromine isotope pattern) .

Advanced Synthesis: How can reaction conditions be optimized to minimize byproducts during benzylation?

Answer:

- Solvent Choice : Use anhydrous dichloromethane (DCM) or dichloroethane to suppress hydrolysis.

- Catalysis : Add catalytic tetrabutylammonium hydrogen sulfate (0.1 equiv.) to enhance benzyl bromide reactivity.

- Temperature Control : Maintain ≤25°C to avoid over-alkylation.

- Monitoring : Track reaction progress via TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane). Post-reaction, quench with aqueous NaHCO₃ to neutralize excess acid .

Structural Analysis: What crystallographic techniques resolve ambiguities in molecular conformation?

Answer:

- Single-Crystal XRD : Grow crystals via vapor diffusion (e.g., ethanol/diethyl ether). Key parameters for this compound analogs:

- Space group: Monoclinic .

- Unit cell dimensions: .

- Hydrogen Bonding : Analyze C–H⋯O interactions (e.g., intramolecular bonds stabilizing the aldehyde group) .

Biological Screening: How can researchers design antimicrobial assays for this compound?

Answer:

- Microbial Strains : Test against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.

- Protocol :

- Prepare serial dilutions (0.5–128 µg/mL) in DMSO.

- Use agar well diffusion or microbroth dilution (MIC determination).

- Incubate at 37°C for 18–24 hours.

- Controls : Include ciprofloxacin (positive) and DMSO (negative). Results from analogs show moderate activity (MIC ~16–32 µg/mL) .

Data Contradictions: How to address discrepancies in spectroscopic vs. computational data?

Answer:

- Case Example : If experimental NMR shifts for the aldehyde carbon (δ ~190 ppm) conflict with DFT-predicted values:

- Re-optimize Geometry : Use B3LYP/6-311+G(d,p) basis set in Gaussian.

- Solvent Effects : Include PCM (Polarizable Continuum Model) for DMSO or CDCl₃.

- Cross-Validate : Compare with X-ray bond lengths (C=O typically 1.21–1.23 Å) .

Multicomponent Reactions (MCRs): What role does this compound play in sustainable synthesis?

Answer:

- Scaffold Design : The aldehyde group enables condensation with amines/ketones to form Schiff bases or indole-fused heterocycles.

- Example MCR :

Scale-Up Challenges: What pitfalls arise during gram-scale synthesis?

Answer:

- Byproduct Formation : Monitor for di-benzylated byproducts via LC-MS.

- Purification : Replace column chromatography with recrystallization (e.g., ethyl acetate/hexane) for cost efficiency.

- Yield Optimization : Increase stoichiometry of 3-bromobenzyl bromide (1.5 equiv.) and extend reaction time to 48 hours .

Computational Modeling: Which databases predict synthetic pathways for novel derivatives?

Answer:

- Tools : Use Reaxys® or Pistachio for retrosynthesis.

- Parameters :

- Set plausibility threshold ≥0.5.

- Filter routes by atom economy (>60%) and step count (<5).

- Prioritize Suzuki coupling for bromobenzyl modifications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.